Predicted Inhibition of Bacillus cereus via Molecular Docking: Comparative Binding Scores
In silico molecular docking studies predict that 1-(4-Methylbenzyl)piperazine exhibits inhibitory activity against Bacillus cereus [1]. While the reference does not provide a direct head-to-head docking score comparison with other piperazine analogs, it establishes that the 4-methylbenzyl substitution pattern contributes to favorable binding interactions within the target site [1]. This computationally predicted activity profile differentiates the compound from analogs lacking this substitution pattern, which may not exhibit the same binding orientation or affinity.
| Evidence Dimension | Predicted antibacterial activity via molecular docking |
|---|---|
| Target Compound Data | Qualitative prediction: might exhibit inhibitory activity against Bacillus cereus [1] |
| Comparator Or Baseline | Unsubstituted or differently substituted benzylpiperazine analogs (class baseline) |
| Quantified Difference | Not applicable; docking scores not provided in source |
| Conditions | In silico molecular docking study; B3LYP/6–311++G(d,p) DFT calculations [1] |
Why This Matters
For antimicrobial discovery programs, this computationally predicted activity provides a rational starting point for hit expansion around the 4-methylbenzyl scaffold, distinguishing it from uncharacterized analogs that may lack this predicted antibacterial potential.
- [1] Kumari S, et al. Spectroscopic (FT-IR, FT-Raman, UV, NMR, NLO) investigation and molecular docking study of 1-(4-Methylbenzyl) piperazine. J Mol Struct. 2017;1134:157–170. View Source
